Cas no 2097979-50-3 (3-(1-Hydroxyethyl)pyrrolidine-1-carboximidamide)

3-(1-Hydroxyethyl)pyrrolidine-1-carboximidamide is a specialized pyrrolidine derivative featuring both a hydroxyethyl substituent and a carboximidamide functional group. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate or scaffold for drug development. The hydroxyethyl group enhances solubility and bioavailability, while the carboximidamide moiety offers reactivity for further derivatization, making it suitable for synthesizing bioactive molecules. Its pyrrolidine core provides structural rigidity, which can improve binding affinity in target interactions. The compound’s balanced polarity and functional group diversity make it a valuable candidate for exploring novel therapeutic agents, particularly in areas requiring modified heterocyclic frameworks.
3-(1-Hydroxyethyl)pyrrolidine-1-carboximidamide structure
2097979-50-3 structure
Product Name:3-(1-Hydroxyethyl)pyrrolidine-1-carboximidamide
CAS No:2097979-50-3
MF:C7H15N3O
MW:157.213501214981
CID:5724780
PubChem ID:121201665
Update Time:2025-11-06

3-(1-Hydroxyethyl)pyrrolidine-1-carboximidamide Chemical and Physical Properties

Names and Identifiers

    • AKOS026709792
    • F1907-5379
    • 3-(1-hydroxyethyl)pyrrolidine-1-carboximidamide
    • 2097979-50-3
    • 1-Pyrrolidinecarboximidamide, 3-(1-hydroxyethyl)-
    • 3-(1-Hydroxyethyl)pyrrolidine-1-carboximidamide
    • Inchi: 1S/C7H15N3O/c1-5(11)6-2-3-10(4-6)7(8)9/h5-6,11H,2-4H2,1H3,(H3,8,9)
    • InChI Key: BZHQXQSYZLWHQG-UHFFFAOYSA-N
    • SMILES: OC(C)C1CN(C(=N)N)CC1

Computed Properties

  • Exact Mass: 157.121512110g/mol
  • Monoisotopic Mass: 157.121512110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 73.3Ų

Experimental Properties

  • Density: 1.33±0.1 g/cm3(Predicted)
  • Boiling Point: 270.1±32.0 °C(Predicted)
  • pka: 15.00±0.20(Predicted)

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Additional information on 3-(1-Hydroxyethyl)pyrrolidine-1-carboximidamide

3-(1-Hydroxyethyl)pyrrolidine-1-carboximidamide (CAS No. 2097979-50-3): A Comprehensive Overview

3-(1-Hydroxyethyl)pyrrolidine-1-carboximidamide (CAS No. 2097979-50-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This molecule, characterized by its unique pyrrolidine backbone and hydroxyethyl substitution, serves as a valuable intermediate in drug discovery and development. The compound's molecular formula is C7H15N3O, with a molecular weight of 157.22 g/mol, making it a moderately sized molecule with versatile applications.

The structural features of 3-(1-Hydroxyethyl)pyrrolidine-1-carboximidamide include a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a hydroxyethyl group at the 1-position. The carboximidamide functionality at the 1-position of the pyrrolidine ring adds to its reactivity and potential for further derivatization. These structural elements contribute to the compound's physicochemical properties, including its solubility, stability, and potential biological activity.

Recent trends in medicinal chemistry have highlighted the importance of nitrogen-containing heterocycles like pyrrolidine derivatives in drug design. Researchers frequently search for information about "pyrrolidine-based drug candidates" or "hydroxyethyl-substituted nitrogen heterocycles," reflecting the growing interest in compounds like 3-(1-Hydroxyethyl)pyrrolidine-1-carboximidamide. The compound's potential as a pharmaceutical intermediate makes it particularly relevant in current discussions about novel drug discovery approaches.

The synthesis of 3-(1-Hydroxyethyl)pyrrolidine-1-carboximidamide typically involves multi-step organic transformations starting from commercially available pyrrolidine precursors. Common synthetic routes may include protection-deprotection strategies, nucleophilic substitutions, and reduction steps to introduce the hydroxyethyl group. The carboximidamide functionality is often installed through reactions with cyanamide derivatives or similar reagents. These synthetic methods are frequently optimized to improve yield and purity, as indicated by searches for "optimized synthesis of pyrrolidine carboximidamides."

In pharmaceutical applications, 3-(1-Hydroxyethyl)pyrrolidine-1-carboximidamide serves as a key building block for more complex molecules. Its structural features make it valuable for creating bioactive compounds targeting various therapeutic areas. Researchers exploring "pyrrolidine derivatives in CNS drugs" or "modified pyrrolidines for cardiovascular applications" often encounter this compound as a potential intermediate. The hydroxyethyl group can enhance water solubility, while the carboximidamide moiety offers opportunities for hydrogen bonding interactions with biological targets.

The compound's physicochemical properties have been the subject of computational studies and experimental characterization. Its logP value, an important parameter in drug design, reflects moderate lipophilicity, balancing membrane permeability and aqueous solubility. The presence of both hydrogen bond donors and acceptors contributes to its potential for forming stable interactions with biological macromolecules. These characteristics align with current pharmaceutical industry interests in "balanced physicochemical properties for drug candidates."

Quality control and analytical characterization of 3-(1-Hydroxyethyl)pyrrolidine-1-carboximidamide typically employ techniques such as HPLC, NMR spectroscopy, and mass spectrometry. The compound's purity is crucial for its use in pharmaceutical synthesis, driving searches for "analytical methods for pyrrolidine derivatives" and "impurity profiling of nitrogen heterocycles." Standard specifications often require ≥95% purity, with careful monitoring of related substances and residual solvents.

Market demand for 3-(1-Hydroxyethyl)pyrrolidine-1-carboximidamide has shown steady growth, particularly from pharmaceutical companies and research institutions. The compound is typically supplied by specialty chemical manufacturers who cater to the fine chemicals and pharmaceutical intermediates markets. Current trends indicate increasing interest from researchers working on GPCR-targeted drugs and enzyme inhibitors, where pyrrolidine scaffolds are frequently employed.

Storage and handling of 3-(1-Hydroxyethyl)pyrrolidine-1-carboximidamide require standard laboratory precautions. The compound is generally stable at room temperature when protected from moisture and light, as indicated by stability studies. Proper storage conditions and shelf life information are common search queries among laboratory personnel working with this material.

Future research directions for 3-(1-Hydroxyethyl)pyrrolidine-1-carboximidamide and related compounds include exploration of their potential in bioconjugation chemistry and as ligands for metal catalysis. The scientific community continues to investigate novel applications of pyrrolidine derivatives, particularly in the context of fragment-based drug discovery and proteolysis targeting chimeras (PROTACs). These emerging areas represent exciting opportunities for further development of this chemical scaffold.

In conclusion, 3-(1-Hydroxyethyl)pyrrolidine-1-carboximidamide (CAS No. 2097979-50-3) represents an important class of nitrogen-containing heterocycles with significant potential in pharmaceutical research and development. Its unique structural features and versatile chemistry make it a valuable intermediate for creating diverse bioactive molecules. As research continues to uncover new applications for pyrrolidine derivatives, compounds like this will likely remain at the forefront of medicinal chemistry innovation.

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